molecular formula C18H24N2O3 B12452291 N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 364616-45-5

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12452291
CAS No.: 364616-45-5
M. Wt: 316.4 g/mol
InChI Key: QZIUYCNGANKWHR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a 5-oxopyrrolidine-3-carboxamide core scaffold, a structure recognized for its relevance in medicinal chemistry and pharmaceutical research . Compounds within this chemical class, particularly 5-oxopyrrolidine-3-carboxamides, have been identified as inhibitors of specific biological targets. Recent patent literature indicates that structurally related molecules are investigated for their potential to block Nav1.8 (voltage-gated sodium ion channel 1.8) . These channels are predominantly expressed in sensory neurons and play a critical role in initiating and propagating action potentials for pain signals . As such, this compound serves as a valuable chemical tool for researchers studying neuropathic pain, chronic itch, and inflammatory pain perception pathways . Furthermore, a closely related (3S)-enantiomer with a dichlorophenyl group has been studied for its interaction with a bacterial enzyme, enoyl-[acyl-carrier-protein] reductase [NADH], from Mycobacterium tuberculosis, highlighting the potential for diverse research applications beyond neuroscience . The unique structure of this molecule, incorporating both cyclohexyl and 4-methoxyphenyl substituents, confers distinct chemical and biological properties, making it a compound of interest for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

364616-45-5

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H24N2O3/c1-23-16-9-7-15(8-10-16)20-12-13(11-17(20)21)18(22)19-14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,19,22)

InChI Key

QZIUYCNGANKWHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3

solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine Carboxamides with Varied Aryl Substituents

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: 331759-19-4)
  • Key Differences : The 4-methoxyphenyl group in the target compound is replaced with a 3-chlorophenyl group.
  • This substitution may influence metabolic stability or target selectivity .
N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide (CAS: 896918-68-6)
  • Key Differences : The cyclohexyl group is replaced with a cyclopentyl ring, and the aryl substituent is 4-chlorophenyl.
  • The 4-chloro substituent may confer distinct electronic properties compared to 4-methoxy, affecting intermolecular interactions .
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₂₄N₂O₃ 316.40* 1-Cyclohexyl, 3-(4-methoxyphenyl)
N-(3-chlorophenyl) analog C₁₇H₂₁ClN₂O₂ 320.82 1-Cyclohexyl, 3-(3-chlorophenyl)
N-(4-chlorophenyl)-cyclopentyl analog C₁₆H₁₉ClN₂O₂ 306.79 1-Cyclopentyl, 3-(4-chlorophenyl)

*Estimated based on structural similarity.

Heterocyclic Core Modifications

trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide
  • Key Differences : The pyrrolidine ring is replaced with a thiazolidine (5-membered ring containing sulfur and nitrogen).
  • The 2-oxo group may enhance hydrogen-bonding interactions with biological targets .
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 338977-35-8)
  • Key Differences : A dihydropyridine ring replaces the pyrrolidine core.
  • Implications : The aromatic dihydropyridine system may confer π-stacking capabilities, influencing binding to hydrophobic pockets in proteins. The additional chloro substituent could increase lipophilicity .

Coordination Compounds with Similar Ligands

Pd(II) Complexes with 4-Methoxyphenyl Ligands
  • Example : Di-μ-acetate-bis(N-cyclohexyl-1-(4-methoxyphenyl)methaniminato-C⁶,N)dipalladium(II) (1b, m.p. 193–195°C) .
  • Comparison : While the ligand shares the 4-methoxyphenyl group with the target compound, the palladium coordination center shifts the application toward catalysis or materials science rather than bioactivity. The lower melting point (vs. chloro-bridged analogs) suggests reduced thermal stability due to acetate bridging .

Key Research Findings and Trends

  • Substituent Effects : Methoxy groups (electron-donating) generally enhance solubility compared to chloro groups (electron-withdrawing), as seen in pyrrolidine carboxamides .
  • Ring Size and Flexibility : Cyclopentyl analogs exhibit reduced steric hindrance compared to cyclohexyl derivatives, which may improve pharmacokinetic properties .

Biological Activity

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 364616-45-5) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Cyclohexyl group
  • Methoxyphenyl group
  • Pyrrolidine ring with a carboxamide functional group

Molecular Formula: C₁₈H₂₄N₂O₃
Molecular Weight: 316.4 g/mol
IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity
    • The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A comparative study highlighted its antifungal properties against Candida albicans and Candida glabrata, suggesting strong antifungal activity .
  • Anticancer Properties
    • Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms involving the inhibition of specific cancer cell lines .
    • Its structural similarities to other known anticancer agents indicate potential pathways for further exploration in cancer therapy.
  • Enzyme Inhibition
    • The compound is being studied for its ability to inhibit the enzyme ALOX15, which is involved in inflammatory processes. The methoxy group appears to play a crucial role in this inhibitory activity .
    • In vitro studies have reported IC50 values indicating the effectiveness of the compound in inhibiting linoleate oxygenase activity, which is relevant for inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : The compound may modulate enzyme activity through allosteric mechanisms or direct binding to active sites.
  • Receptors : Potential interactions with cellular receptors could influence various signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To better understand the biological potential of this compound, it can be compared with similar compounds:

Compound NameStructure SimilarityBiological Activity
N-cyclohexyl-1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamideSimilar core structureModerate antimicrobial activity
N-cyclohexyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,1-dimethyl-4-oxo-1,4-dihydro-6-quinolinecarboxamideSimilar functional groupsPotential anticancer properties

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Antimicrobial Studies : A study conducted on various derivatives of methoxyphenyl compounds indicated that those with similar structural motifs exhibited significant antimicrobial properties, supporting the notion that this compound may also be effective .
  • Cancer Cell Line Testing : Research involving different cancer cell lines has shown promising results regarding the inhibition of cell proliferation by this compound, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Activity Inhibition : Detailed kinetic studies revealed that the compound's interaction with ALOX15 leads to significant changes in enzymatic activity, further supporting its role as a potential anti-inflammatory agent .

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